![molecular formula C11H21NO B13314757 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol](/img/structure/B13314757.png)
4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({Bicyclo[221]heptan-2-yl}amino)butan-2-ol is an organic compound characterized by the presence of a bicyclo[221]heptane structure, which is a seven-membered ring system with a bridgehead
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptan-2-amine and butan-2-ol.
Reaction Conditions: The reaction between bicyclo[2.2.1]heptan-2-amine and butan-2-ol is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to signal transduction, metabolism, or cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclo[2.2.1]heptane structure but lacks the amino and butanol groups.
Norbornyl alcohol: Another compound with a similar bicyclic structure.
2-Norbornanol: A stereoisomer of bicyclo[2.2.1]heptan-2-ol.
Uniqueness
4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol is unique due to its combination of the bicyclo[2.2.1]heptane structure with amino and butanol functionalities, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanylamino)butan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-8(13)4-5-12-11-7-9-2-3-10(11)6-9/h8-13H,2-7H2,1H3 |
InChI Key |
PSTGKYSSRJDEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1CC2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314680.png)
amine](/img/structure/B13314682.png)


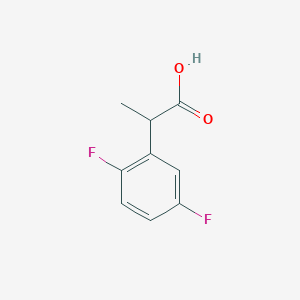
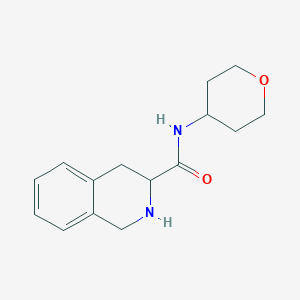

![2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13314715.png)
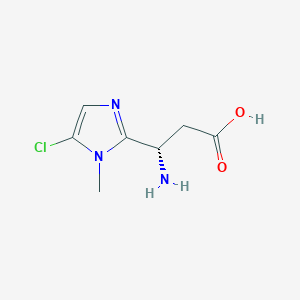
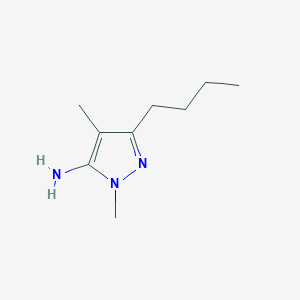
![2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13314729.png)
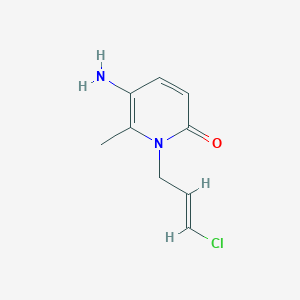

![N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B13314746.png)
